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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B008834 Get Quote

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Core Summary: This document provides a comprehensive technical overview of 2'-
Hydroxyacetophenone (CAS No. 118-93-4), a significant organic intermediate in the

pharmaceutical and chemical industries. This guide details its chemical and physical properties,

toxicological profile, and established experimental protocols for its synthesis and analysis.

Furthermore, it explores its biological significance, particularly the role of its derivatives in drug

development as modulators of key signaling pathways.

Chemical and Physical Properties
2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a clear yellow to brown liquid

characterized by a sweet, floral, and herbaceous odor. It belongs to the alkyl-phenylketone

class of organic compounds.

Table 1: Physicochemical Properties of 2'-Hydroxyacetophenone
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Property Value Source(s)

CAS Number 118-93-4

Molecular Formula C₈H₈O₂

Molecular Weight 136.15 g/mol

IUPAC Name 1-(2-hydroxyphenyl)ethanone

Synonyms
2-Acetylphenol, o-

Hydroxyacetophenone

Appearance Clear yellow to brown liquid

Melting Point 3-6 °C

Boiling Point 213 °C at 717 mmHg

Density 1.131 g/mL at 25 °C

Vapor Pressure ~0.2 mmHg at 20 °C

Vapor Density 4.7 (vs air)

Refractive Index n20/D 1.558

Flash Point 106 °C (222.8 °F) - closed cup

Solubility
Slightly soluble in water;

soluble in alcohol and ether.

logP (o/w) 1.92

Toxicological Information
2'-Hydroxyacetophenone is considered a hazardous substance and requires careful handling.

It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.

Table 2: Toxicological Data for 2'-Hydroxyacetophenone
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Parameter Value Species Route Source(s)

LD50 100 mg/kg Mouse Intraperitoneal

LD50 2700 mg/kg Rat Oral

LD50 > 2000 mg/kg Rabbit Dermal

Irritation

Not irritating to

the skin or eyes

in animal studies.

Rabbit Skin/Eye

Sensitization

Not observed to

have skin

sensitizing

effects in animal

studies.

- Skin

Mutagenicity
Not mutagenic in

bacteria.
- -

Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries
Rearrangement
The traditional and most common method for synthesizing 2'-Hydroxyacetophenone is the

Fries rearrangement of phenyl acetate. This reaction is typically catalyzed by a Lewis acid,

such as aluminum chloride.

Methodology:

Preparation of Phenyl Acetate: Phenol and acetyl chloride (or acetic anhydride) are reacted,

often with a catalytic amount of concentrated sulfuric acid. The molar ratio of phenol to acetyl

chloride is typically around 1:1.0-1.5. The reaction is exothermic. The resulting phenyl

acetate is then purified by distillation.

Fries Rearrangement:
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Anhydrous aluminum chloride (Lewis acid) is added to the purified phenyl acetate. The

reaction mixture is heated to a temperature between 120-160 °C for approximately 1.5

hours.

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Work-up and Purification:

After cooling, the reaction mixture is hydrolyzed with a dilute hydrochloric acid solution

(e.g., 5-10% HCl).

The product is extracted from the aqueous layer using an organic solvent such as ethyl

acetate.

The combined organic layers are washed with water and a sodium bicarbonate solution,

then dried over an anhydrous salt like magnesium sulfate.

The solvent is removed via distillation, and the crude product can be further purified by

steam distillation or column chromatography to yield 2'-hydroxyacetophenone.

Improved Microwave-Assisted Protocol: An improved method utilizes microwave radiation to

enhance the reaction rate and yield. In this protocol, phenyl acetate and aluminum chloride are

placed in a microwave synthesis instrument and heated for a short duration (e.g., 7 minutes at

800 W), which can achieve yields up to 43.2%.
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Synthesis Workflow of 2'-Hydroxyacetophenone

Step 1: Phenyl Acetate Formation

Step 2: Fries Rearrangement

Step 3: Work-up & Purification

Phenol + Acetyl Chloride

Exothermic Reaction
(cat. H₂SO₄)

Purified Phenyl Acetate
(via Distillation)

Phenyl Acetate + AlCl₃

Reactant for Rearrangement

Heating (120-160°C)
or Microwave Irradiation

Crude Product Mixture

Hydrolysis (dil. HCl)

Proceed to Purification

Solvent Extraction
(e.g., Ethyl Acetate)

Washing & Drying

Purification
(Distillation / Chromatography)

Pure 2'-Hydroxyacetophenone

Click to download full resolution via product page

Caption: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
2'-Hydroxyacetophenone can be analyzed using reverse-phase HPLC (RP-HPLC).

Methodology:

Sample Preparation: Samples are typically dissolved in a suitable solvent, centrifuged to

remove particulates, and filtered through a 0.45 µm membrane filter.

Chromatographic Conditions:

Column: A C18 column is commonly used (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm).

Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous

buffer (e.g., 50 mM sodium phosphate, pH 3.0, or formic acid for MS compatibility) and an

organic solvent like acetonitrile or methanol.

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

Detection: UV detection is suitable, with the wavelength set to approximately 244 nm for

optimal absorbance of the ketone.
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General HPLC Analysis Workflow

Sample Preparation
(Dissolve, Centrifuge, Filter)
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Caption: Workflow for the analysis of 2'-Hydroxyacetophenone by HPLC.

Biological Activity and Applications in Drug
Development
While 2'-Hydroxyacetophenone itself is primarily used as a chemical intermediate, its

structural motif is of significant interest in medicinal chemistry. Derivatives of 2'-
hydroxyacetophenone have been identified as potent and selective agonists for the Liver X

Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis.
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Liver X Receptor (LXR) Signaling Pathway
LXRs are nuclear receptors that, upon activation by ligands (oxysterols), form a heterodimer

with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements

(LXREs) in the promoter regions of target genes, modulating their transcription.

A study has shown that a 2-hydroxyacetophenone derivative serves as an effective linker in the

design of novel LXRβ-selective agonists. These agonists have demonstrated the ability to

increase high-density lipoprotein (HDL) cholesterol levels without the common side effect of

elevating plasma triglycerides, positioning them as promising candidates for the treatment of

atherosclerosis.
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Liver X Receptor (LXR) Signaling Pathway
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Caption: Activation of the LXR pathway by a 2'-Hydroxyacetophenone derivative.
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To cite this document: BenchChem. [2'-Hydroxyacetophenone CAS number and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008834#2-hydroxyacetophenone-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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